molecular formula C22H21FN4O2S B2928141 2-(4-Fluorobenzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile CAS No. 848919-05-1

2-(4-Fluorobenzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile

Cat. No. B2928141
CAS RN: 848919-05-1
M. Wt: 424.49
InChI Key: MDQNTWSPJZSOSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorobenzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile is a useful research compound. Its molecular formula is C22H21FN4O2S and its molecular weight is 424.49. The purity is usually 95%.
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Scientific Research Applications

1. Fluorescence and Detection Applications

A significant application of compounds related to 2-(4-Fluorobenzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile is in fluorescence and detection. For example, a quinoline-based C3-symmetric fluorescent probe has been developed for dual sensing of zinc(ii) and pyrophosphate in an aqueous medium. This sensor can selectively detect Zn2+ without the interference of Cd2+ through significant enhancement in emission intensity, demonstrating its potential in sensitive and selective chemical detection (Sinha, Chowdhury, Adarsh, & Ghosh, 2018).

2. Synthesis and Chemical Reactions

Compounds like 2-(4-Fluorobenzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile are often used in the synthesis of complex chemical structures. For instance, reactions involving similar compounds have led to the formation of fluorine-containing quinoline-2,3-dicarboxylates, showcasing the diverse synthetic applications of these compounds in organic chemistry (Kotovskaya, Zhumabaeva, Charushin, & Chupakhin, 2009).

3. Antimicrobial and Antitubercular Activity

Certain derivatives of quinoxaline, a structural component of the compound , have been synthesized and evaluated for their antimicrobial properties. Notably, some derivatives showed potent antitubercular activity against Mycobacterium tuberculosis, indicating the potential of such compounds in the development of new antimicrobial agents (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011).

4. Development of Pharmaceutical Agents

A tetracyclic quinoxaline derivative, structurally related to the compound of interest, has shown potential as a multifunctional drug candidate for the treatment of neuropsychiatric and neurological disorders. This highlights the relevance of such compounds in the field of medicinal chemistry and pharmaceutical development (Li, Zhang, Robichaud, Lee, Tomesch, Yao, Beard, Snyder, Zhu, Peng, Hendrick, Vanover, Davis, Mates, & Wennogle, 2014).

5. Analytical Chemistry

The compound and its derivatives are used in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) for the determination of various substances. Their ability to form fluorescent quinoxalines makes them valuable in sensitive detection methods in HPLC (Yamaguchi, Yoshitake, Ishida, & Nakamura, 1989).

properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2S/c1-15-5-4-12-27(14-15)22-21(25-18-6-2-3-7-19(18)26-22)20(13-24)30(28,29)17-10-8-16(23)9-11-17/h2-3,6-11,15,20H,4-5,12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQNTWSPJZSOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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